

# Physicochemical properties of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione

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## Compound of Interest

**Compound Name:** 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione

**Cat. No.:** B2963388

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An In-depth Technical Guide to the Physicochemical Properties of **6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione**

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione**. In the landscape of drug discovery, a thorough understanding of a molecule's fundamental characteristics—such as solubility, lipophilicity, and ionization state—is a non-negotiable prerequisite for advancing a compound through the development pipeline.<sup>[1][2]</sup> This document synthesizes available data with field-proven, detailed experimental protocols for the determination of these critical parameters. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific rationale, ensuring the generation of robust and reliable data for informed decision-making in medicinal chemistry and pharmaceutical development projects.

## Introduction: The Quinazolinedione Scaffold in Medicinal Chemistry

The quinazoline and quinazolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities,

including anticancer, anticonvulsant, and anti-inflammatory properties.<sup>[3]</sup> The specific compound, **6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione**, is functionalized at three key positions. The introduction of a bromine atom at the 6-position and an ethyl group at the N-3 position significantly modulates the electronic and steric properties of the parent quinazolinedione core.

- **6-Bromo Group:** The electronegative bromine atom can influence the molecule's acidity, metabolic stability, and potential for halogen bonding interactions with biological targets.
- **3-Ethyl Group:** The N-alkylation with an ethyl group removes a hydrogen bond donor site, which can profoundly impact solubility, crystal packing, and receptor engagement.

A precise characterization of the physicochemical properties resulting from these substitutions is essential for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) profile and for guiding rational drug design.<sup>[2]</sup>

## Molecular Structure and Core Properties

A molecule's identity is defined by its structure and fundamental properties, which serve as the basis for all subsequent characterization.

Table 1: Core Molecular Identifiers and Properties

| Property          | Value  | Source                                  |
|-------------------|--|---|
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> BrN <sub>2</sub> O <sub>2</sub> | <a href="#">[4]</a>                     |
| Molecular Weight  | 270.10 g/mol   | N/A                                     |
| CAS Number        | 377067-64-6  | <a href="#">[4]</a> <a href="#">[5]</a> |
| Appearance        | White to off-white crystalline solid                           | N/A                                     |
| SMILES            | O=C(N1CC)NC2=C(C=C(Br)C=C2)C1=O                                | <a href="#">[5]</a>                     |

# Key Physicochemical Parameters: Protocols and Rationale

The following sections provide validated experimental protocols for determining the most critical physicochemical properties for drug development.

## Melting Point (Mp)

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity. It is a critical parameter for material characterization, stability assessment, and formulation development.

Table 2: Thermal Properties

| Parameter          | Value   |
|--------------------|---|
| Melting Point (°C) | Data not publicly available. Requires experimental determination. |

This is the standard, universally accepted method for accurate melting point determination.

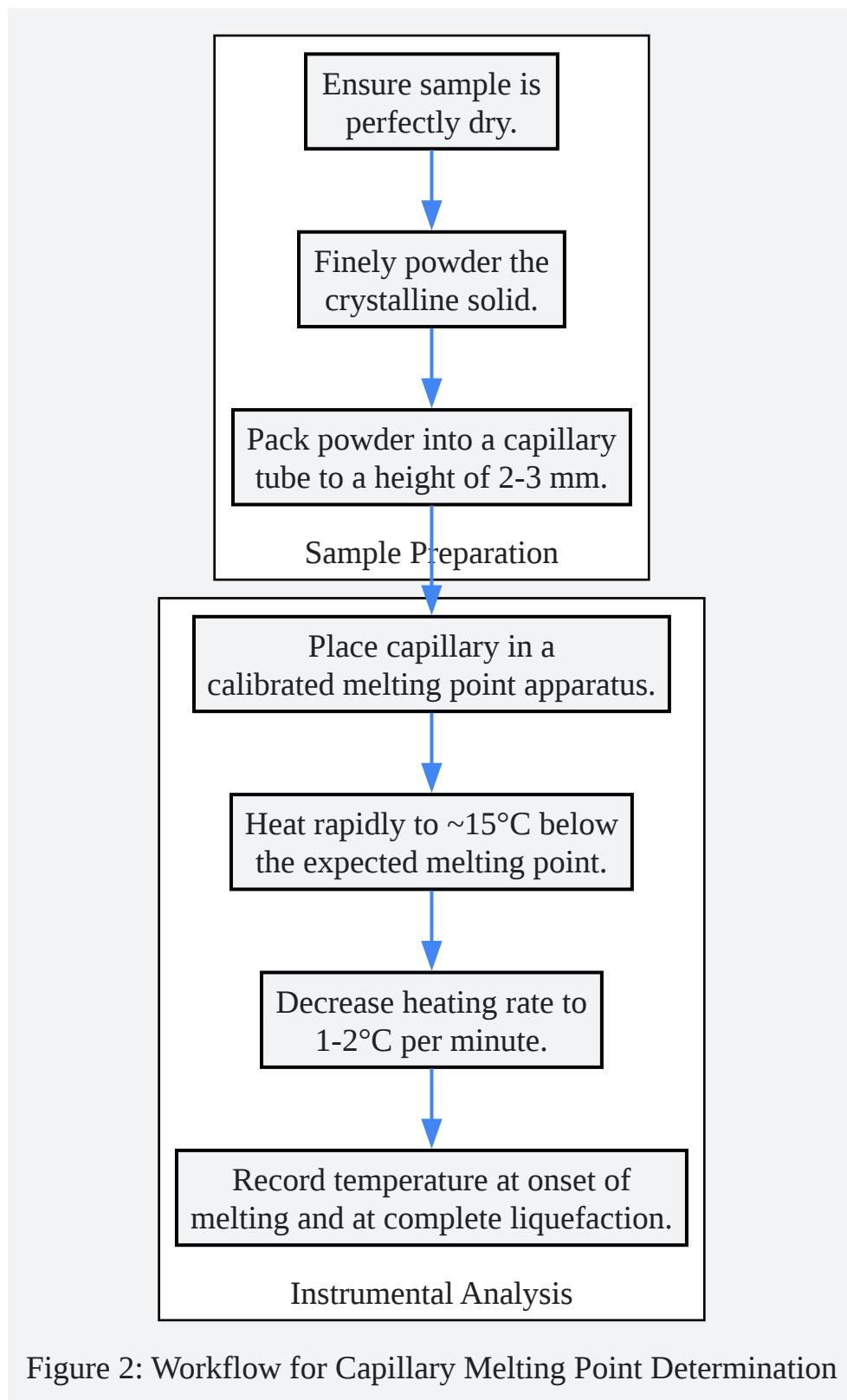


Figure 2: Workflow for Capillary Melting Point Determination

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Expertise & Causality:

- Why fine powder? A finely ground sample ensures uniform heat transfer, preventing different parts of the sample from melting at different temperatures and leading to a sharp, accurate melting range.
- Why a slow heating rate? A slow ramp rate (1-2°C/min) is critical to allow the system to remain in thermal equilibrium. A faster rate will cause the sample's temperature to lag behind the thermometer reading, resulting in a falsely elevated and broad melting range.

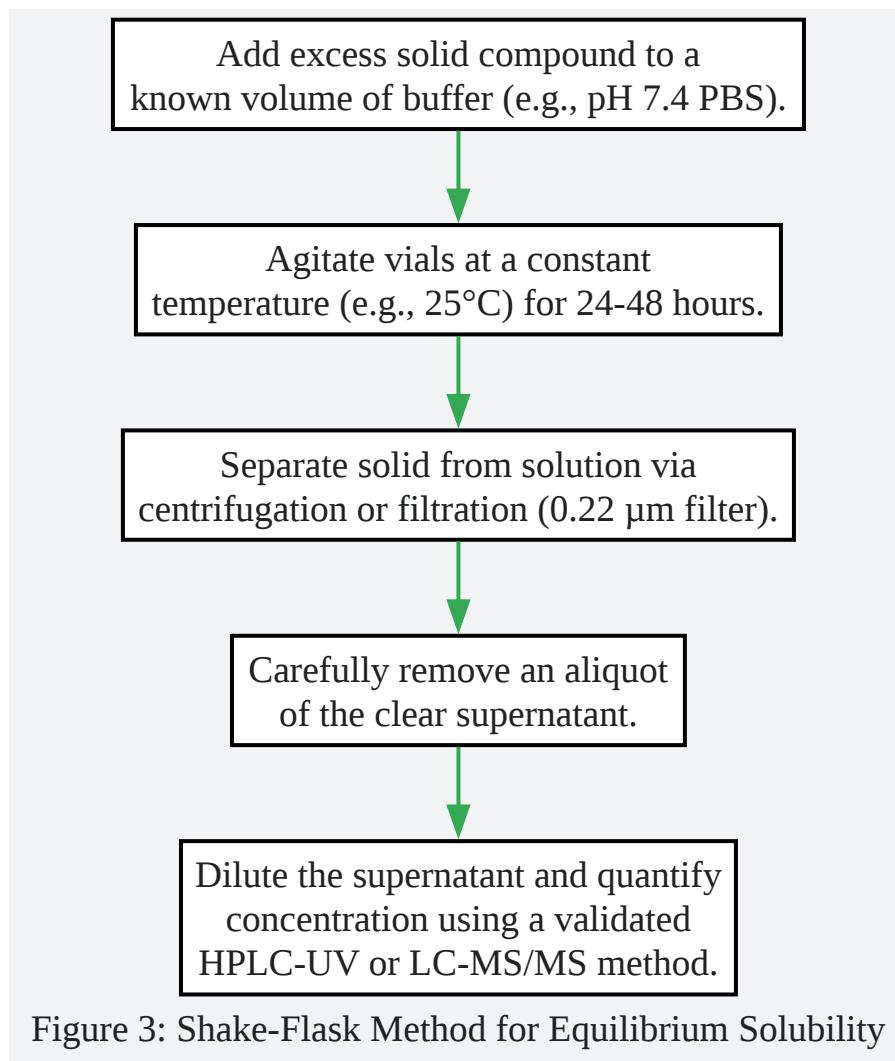
## Aqueous Solubility

Solubility is arguably one of the most important physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle in drug development.

Table 3: Predicted and Experimental Solubility

| Parameter                       | Value                                |
|---------------------------------|--------------------------------------|
| Predicted Aqueous Solubility    | Low (based on structure)             |
| Experimental Aqueous Solubility | Requires experimental determination. |

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical assessment.[\[2\]](#)



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#### Trustworthiness & Self-Validation:

- Use of Excess Solid: This is the core principle that ensures the resulting solution is truly saturated. The continued presence of solid material at the end of the experiment validates that equilibrium has been achieved at the saturation point.
- Equilibration Time: A 24-48 hour period is typically sufficient to ensure the dissolution process has reached thermodynamic equilibrium, avoiding kinetically limited results that might overestimate or underestimate true solubility.

## Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is critical for predicting membrane permeability and absorption. It is commonly expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH).

Table 4: Predicted Lipophilicity

| Parameter | Predicted Value | Source                 |
|-----------|-----------------|------------------------|
| XLogP3-AA | 1.4             | Computed for isomer[6] |

While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative for estimating LogP.

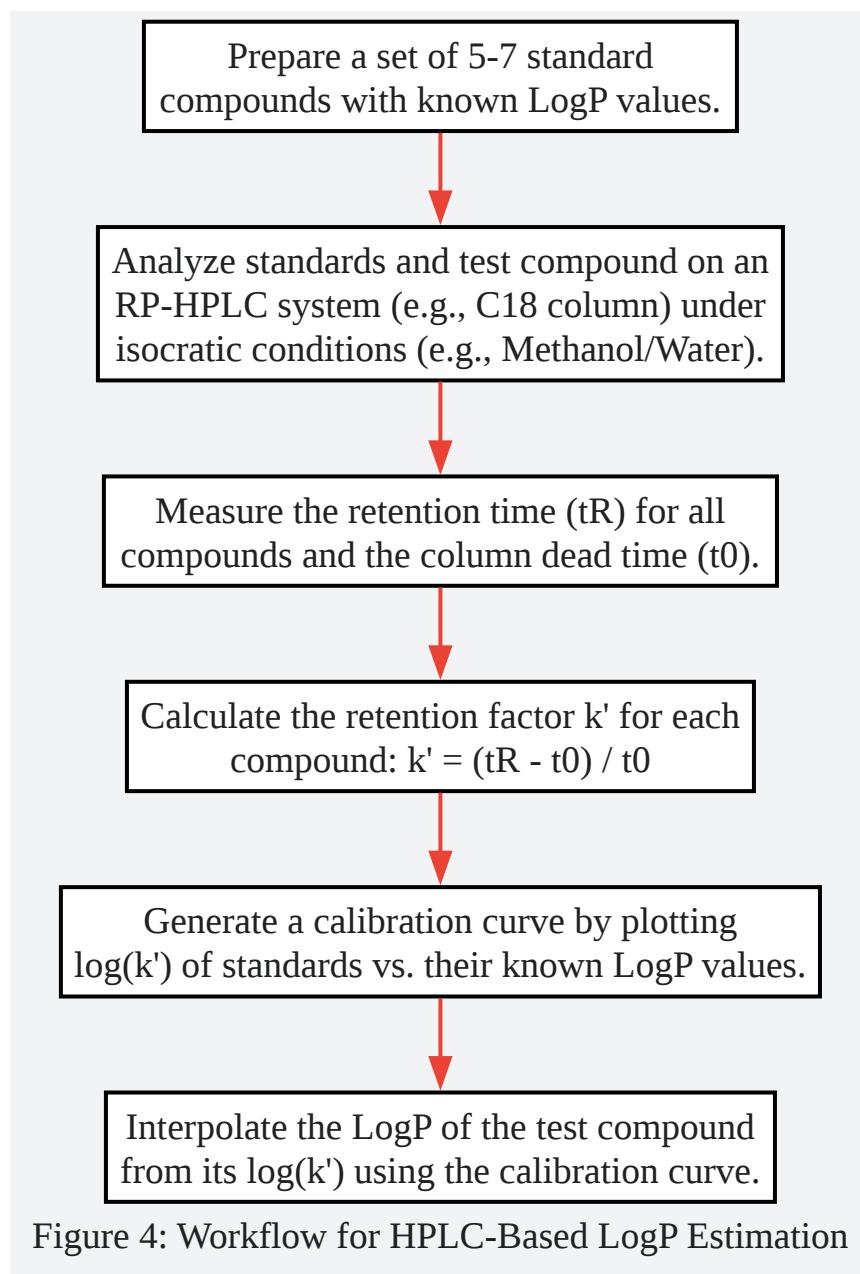


Figure 4: Workflow for HPLC-Based LogP Estimation

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#### Expertise & Causality:

- Why RP-HPLC? The stationary phase (e.g., C18) is nonpolar, so more lipophilic compounds interact with it more strongly and thus have longer retention times. This chromatographic behavior directly correlates with the compound's partitioning behavior between octanol and water.

- Why use  $k'$  instead of  $tR$ ? The retention factor  $k'$  normalizes the retention time by the column's dead time, making the measurement independent of column length and flow rate, thus providing a more fundamental and transferable parameter for correlation with LogP.

## Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. This is critical as the ionization state dramatically affects a molecule's solubility, permeability, and potential for ionic interactions with its target. The N1-H proton on the quinazolinedione ring is acidic.

Table 5: Predicted Acidity

| Parameter  | Predicted Value                      |
|------------|--------------------------------------|
| Acidic pKa | Requires experimental determination. |

Potentiometric titration is a highly accurate and robust method for directly measuring pKa values.<sup>[7]</sup>

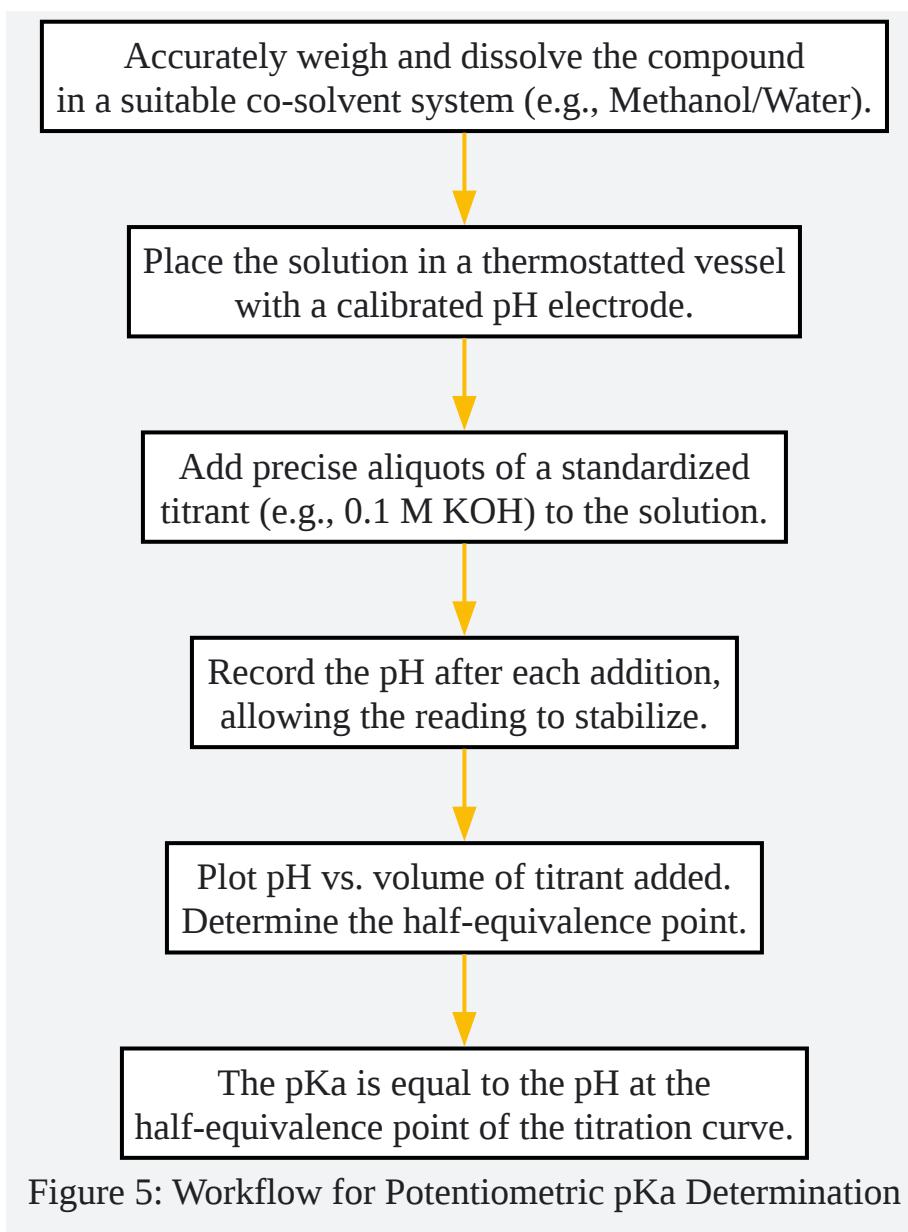


Figure 5: Workflow for Potentiometric pKa Determination

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#### Trustworthiness & Self-Validation:

- **Titration Curve Shape:** The resulting sigmoidal titration curve provides an internal validation of the experiment's quality. A well-defined inflection point corresponds to the equivalence point, and the accuracy of the pKa is directly related to the quality of this curve.
- **Calibrated Electrode:** The use of a recently calibrated pH electrode against standard buffers ensures the accuracy of the fundamental measurement (pH) upon which the entire calculation depends.

## Conclusion

The physicochemical properties of **6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione** are defining parameters that will govern its behavior in biological systems. While predictive models offer valuable initial estimates, the generation of precise, high-quality experimental data using the robust protocols outlined in this guide is imperative. This foundational knowledge is indispensable for any successful drug discovery and development program, enabling rational optimization of the compound's properties and facilitating its journey from a promising lead to a potential therapeutic agent.

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